N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a cyclohexaneamido group and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide typically involves the amidation of a carboxylic acid substrate with an amine. One common method involves the reaction of naphthalene-2-carboxylic acid with cyclohexylamine under appropriate conditions to form the intermediate amide. This intermediate is then further reacted with cyclohexanecarboxylic acid chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
- N-(phenylcarbamothioyl)cyclohexanecarboxamide
- N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
N-(3-cyclohexaneamidonaphthalen-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of both cyclohexaneamido and cyclohexanecarboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(17-9-3-1-4-10-17)25-21-15-19-13-7-8-14-20(19)16-22(21)26-24(28)18-11-5-2-6-12-18/h7-8,13-18H,1-6,9-12H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOUSUVHVDTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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